glucagon receptor antagonists-2
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Overview
Description
Glucagon receptor antagonists-2 are a class of compounds designed to inhibit the action of glucagon, a hormone involved in regulating blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve overall glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 4-formylbenzoic acid, which is prepared through the oxidation of aldehydes using a copper catalyst and oxygen . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Glucagon receptor antagonists-2 undergo various chemical reactions, including:
Oxidation: Conversion of intermediates to the final product using oxidizing agents.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the activity and selectivity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Copper catalysts, oxygen.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substituents: Various alkyl and aryl groups introduced through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions are the final this compound compounds, which are characterized by their ability to inhibit the glucagon receptor effectively .
Scientific Research Applications
Glucagon receptor antagonists-2 have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glucagon receptor antagonists-2 involves binding to the glucagon receptor and preventing glucagon from exerting its effects. This inhibition leads to a decrease in hepatic glucose production and an overall reduction in blood glucose levels . The molecular targets include the glucagon receptor, which is a G-protein-coupled receptor, and the downstream signaling pathways involved in glucose metabolism .
Comparison with Similar Compounds
Glucagon receptor antagonists-1: Another class of compounds targeting the glucagon receptor but with different chemical structures and properties.
Glucagon-like peptide-1 receptor agonists: Compounds that activate the glucagon-like peptide-1 receptor, leading to different physiological effects compared to glucagon receptor antagonists.
Uniqueness: Glucagon receptor antagonists-2 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity makes them particularly effective in lowering blood glucose levels with minimal side effects .
Properties
IUPAC Name |
5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVVPOIGFSNHM-VLIAUNLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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